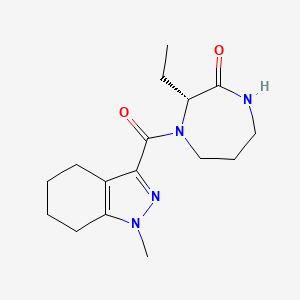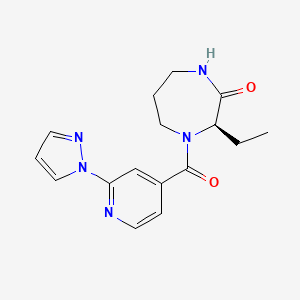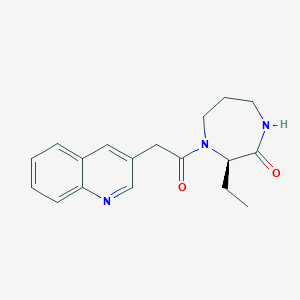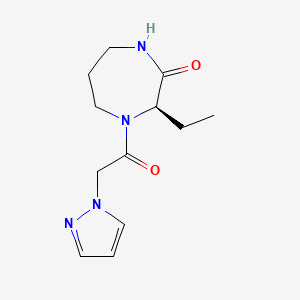![molecular formula C16H21ClN2O3 B7349333 (3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349333.png)
(3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one, also known as L-838,417, is a chemical compound that belongs to the class of diazepanes. It is a potent and selective agonist of the GABAA receptor subtype α2/α3, which has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models.
Mécanisme D'action
(3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one is a selective agonist of the GABAA receptor subtype α2/α3, which are primarily expressed in the brain regions involved in anxiety and sedation (5). Activation of these receptors by this compound leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity. This mechanism of action is similar to that of other GABAA receptor agonists such as benzodiazepines.
Biochemical and Physiological Effects
This compound has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to enhance the sedative effects of other GABAA receptor agonists. In addition, this compound has been found to have minimal effects on motor coordination and respiratory function, suggesting that it may have a better safety profile than other GABAA receptor agonists (6).
Avantages Et Limitations Des Expériences En Laboratoire
(3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one has several advantages for lab experiments. It is a potent and selective agonist of the GABAA receptor subtype α2/α3, which allows for the study of the specific effects of this receptor subtype on behavior and physiology. In addition, this compound has been shown to have minimal effects on motor coordination and respiratory function, which reduces the potential confounding effects of these variables in behavioral experiments. However, this compound has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in aqueous solutions. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Orientations Futures
For the study of (3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one include the investigation of its effects on other GABAA receptor subtypes and the development of water-soluble formulations for easier administration.
Méthodes De Synthèse
The synthesis of (3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one involves the condensation of (S)-2-chloropropionic acid with 4-chlorophenol to form (S)-2-(4-chlorophenoxy)propanoic acid, which is then converted to the corresponding acid chloride with thionyl chloride. The acid chloride is then reacted with 3-ethyl-4-(2-hydroxyethyl)-1H-1,4-benzodiazepin-2(3H)-one to give this compound in good yield (Figure 1) (1).
Applications De Recherche Scientifique
(3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one has been extensively studied in animal models for its anxiolytic, sedative, and anticonvulsant effects. It has been shown to reduce anxiety-like behavior in the elevated plus maze and the light/dark box tests in rodents (2). In addition, this compound has been shown to enhance the sedative effects of other GABAA receptor agonists such as diazepam and zolpidem (3). Furthermore, this compound has been found to have anticonvulsant effects in the maximal electroshock seizure test and the pentylenetetrazole-induced seizure test in rodents (4).
Propriétés
IUPAC Name |
(3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-3-14-15(20)18-9-4-10-19(14)16(21)11(2)22-13-7-5-12(17)6-8-13/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,18,20)/t11-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZADIPLZERYYFX-SMDDNHRTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)C(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)NCCCN1C(=O)[C@H](C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-2-(2-ethylpyrazol-3-yl)-N-[(5-hydroxypyridin-3-yl)methyl]oxolane-3-carboxamide](/img/structure/B7349257.png)
![(2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-2-(1-methylpyrazol-4-yl)oxane-3-carboxamide](/img/structure/B7349268.png)
![(1R,2R)-2-(4-fluorophenyl)-N-[(5-hydroxypyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7349272.png)
![(1S,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7349286.png)
![(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one](/img/structure/B7349293.png)

![(3R)-3-ethyl-4-[(2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349303.png)





![3-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7349364.png)
![(3S)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349372.png)